molecular formula C8H7N3O2 B1585806 2-Methyl-4-nitro-1H-benzo[d]imidazole CAS No. 76320-88-2

2-Methyl-4-nitro-1H-benzo[d]imidazole

Cat. No.: B1585806
CAS No.: 76320-88-2
M. Wt: 177.16 g/mol
InChI Key: NPNUZBBMRYRAPF-UHFFFAOYSA-N
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Description

2-Methyl-4-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It is characterized by a fused ring structure combining benzene and imidazole rings. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

2-Methyl-4-nitro-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

It’s worth noting that imidazole derivatives have been known to exhibit a broad range of biological activities

Mode of Action

Imidazole derivatives have been reported to interact with various biological targets, leading to a range of effects . The exact interaction of 2-Methyl-4-nitro-1H-benzo[d]imidazole with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Imidazole derivatives are known to be key components in a variety of functional molecules used in everyday applications . The specific pathways affected by this compound and their downstream effects would require further investigation.

Result of Action

Imidazole derivatives have been reported to exhibit a range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitro-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration. Common methods include:

    Debus-Radiszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde.

    Wallach synthesis: This method uses the dehydrogenation of imidazolines.

    From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald synthesis: This method involves the reaction of aminonitriles with aldehydes.

Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is common to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like sodium dithionite.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: Reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed:

Comparison with Similar Compounds

  • 2-Methyl-4(5)-nitroimidazole
  • 2-(4-methoxybenzyl)-5-nitro-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole
  • 5-nitro-2-(4-propoxybenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole

Comparison: 2-Methyl-4-nitro-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of applications and higher efficacy in certain biological activities .

Properties

IUPAC Name

2-methyl-4-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-9-6-3-2-4-7(11(12)13)8(6)10-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNUZBBMRYRAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363758
Record name 2-Methyl-4-nitro-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76320-88-2
Record name 2-Methyl-4-nitro-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Nitrobenzene-1,2-diamine (1.0 g) was dissolved in ethanol (90 mL) and 5N hydrochloric acid (24 mL), and to this solution was added 2,4-pentanedione (1.3 g). The mixture was heated for 3 hours under reflux, cooled down to room temperature and concentrated. To this concentrate was added ethyl acetate, and the mixture was washed successively with saturated aqueous sodium bicarbonate and water, and dried over sodium sulfate to give the title compound (1.1 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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